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Foundational

Elucidation of the Mass Spectrometric Fragmentation Pathways of 5-(Pentan-3-yl)furan-2-carboxylic Acid

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(Pentan-3-yl)furan-2-carboxylic acid. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(Pentan-3-yl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles governing the molecule's fragmentation. By synthesizing established fragmentation rules for carboxylic acids, alkyl-substituted furans, and aliphatic chains, we present a detailed, predictive breakdown of the primary and subsequent fragmentation pathways. This guide explains the causality behind the formation of key fragment ions, supported by visual diagrams and a detailed experimental protocol for empirical validation.

Introduction and Compound Profile

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation patterns is critical for identifying unknown compounds and confirming the structures of newly synthesized entities. 5-(Pentan-3-yl)furan-2-carboxylic acid is a molecule that combines three distinct chemical motifs: a furan ring, a carboxylic acid, and a branched alkyl substituent. Its fragmentation under electron ionization (EI) is therefore governed by competing and sequential pathways characteristic of each functional group.

  • Molecular Formula: C₁₀H₁₄O₃

  • Molecular Weight (Monoisotopic): 182.0943 g/mol

  • Structure: alt text (Note: A placeholder image would be here; the actual structure is described in the text and diagrams.)

The ionization of this molecule will lead to a molecular ion (M•⁺) at m/z 182, which, while potentially weak for a carboxylic acid, serves as the precursor for all subsequent fragment ions.[1][2]

Predicted Major Fragmentation Pathways

The fragmentation of the 5-(Pentan-3-yl)furan-2-carboxylic acid molecular ion is predicted to be dominated by cleavages related to the most labile bonds and the formation of the most stable ions. The primary sites of fragmentation are the carboxylic acid group and the pentan-3-yl side chain, particularly at the benzylic-like position adjacent to the furan ring.

Fragmentation Initiated at the Alkyl Side Chain

The bond between the furan ring and the pentan-3-yl group is analogous to a benzylic bond, making it susceptible to cleavage. Furthermore, cleavage within the branched alkyl chain is highly probable due to the formation of stable secondary carbocations.

  • α-Cleavage (Benzylic-like Cleavage): The most favored fragmentation pathway for alkyl-substituted aromatic and heteroaromatic rings is the cleavage of the bond beta to the ring system, which corresponds to the loss of an alkyl radical.[3] For the pentan-3-yl group, this involves the loss of an ethyl radical (•C₂H₅). This pathway is energetically favorable as it leads to a resonance-stabilized secondary carbocation.

    • M•⁺ (m/z 182) → [M - C₂H₅]⁺ (m/z 153) + •C₂H₅ This fragment at m/z 153 is predicted to be one of the most abundant ions in the spectrum.

  • Loss of the Entire Alkyl Side Chain: A complete cleavage of the C-C bond between the furan ring and the pentan-3-yl substituent can occur. The charge is likely to be retained by the more stable fragment.

    • M•⁺ (m/z 182) → [C₅H₁₁]⁺ (m/z 71) + [C₅H₃O₃]• The formation of the secondary pentyl cation at m/z 71 is a plausible pathway.

Fragmentation of the Carboxylic Acid Moiety

Carboxylic acids exhibit characteristic fragmentation patterns, although their molecular ion peak is often weak.[4]

  • Loss of a Hydroxyl Radical: A common initial fragmentation for carboxylic acids is the alpha cleavage involving the loss of the •OH radical.[2]

    • M•⁺ (m/z 182) → [M - OH]⁺ (m/z 165) + •OH The resulting ion at m/z 165 is a substituted furoylium cation, which is a stable acylium ion.[5][6]

  • Loss of the Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) is another characteristic fragmentation.

    • M•⁺ (m/z 182) → [M - COOH]⁺ (m/z 137) + •COOH This results in a 2-(pentan-3-yl)furan cation at m/z 137.

Secondary Fragmentation and Rearrangements

Primary fragment ions will undergo further fragmentation to produce the rich pattern observed in a full mass spectrum.

  • Decarbonylation: Acylium ions, such as the furoylium cation at m/z 165, readily lose carbon monoxide (CO).

    • [M - OH]⁺ (m/z 165) → [C₉H₁₃O]⁺ (m/z 137) + CO This pathway provides an alternative route to the ion at m/z 137.

  • Furan Ring Fragmentation: The fundamental furoylium cation (m/z 95) is known to fragment by losing CO to give an ion at m/z 67, followed by loss of C₂H₂ to yield an ion at m/z 39.[7] While the simple m/z 95 ion is not formed directly from the molecular ion in this case, analogous ring-opening and fragmentation can occur from substituted furan ions.

  • McLafferty Rearrangement: The classic McLafferty rearrangement requires the transfer of a γ-hydrogen to a carbonyl oxygen via a six-membered transition state.[8][9] In 5-(Pentan-3-yl)furan-2-carboxylic acid, the shortest path from the carboxylic acid carbonyl to a hydrogen on the alkyl chain involves more than three carbons, and the geometry is unfavorable. Therefore, a classic McLafferty rearrangement is not expected for this molecule.

Visualizing the Fragmentation Pathways

The logical flow of ion formation can be visualized using fragmentation diagrams.

G cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M M•⁺ 5-(Pentan-3-yl)furan-2-carboxylic acid m/z = 182 F153 [M - C₂H₅]⁺ m/z = 153 M->F153 - •C₂H₅ (β-cleavage) F165 [M - OH]⁺ m/z = 165 M->F165 - •OH (α-cleavage) F137 [M - COOH]⁺ m/z = 137 M->F137 - •COOH (α-cleavage) F71 [C₅H₁₁]⁺ m/z = 71 M->F71 - C₅H₃O₃• (Ring Cleavage) F137_sec [C₉H₁₃O]⁺ m/z = 137 F165->F137_sec - CO (Decarbonylation)

Caption: Predicted primary and secondary fragmentation pathways of 5-(Pentan-3-yl)furan-2-carboxylic acid.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 5-(Pentan-3-yl)furan-2-carboxylic acid. The relative abundance is a qualitative prediction based on ion stability.

m/z Proposed Ion Structure Formula Mechanism of Formation Predicted Abundance
182Molecular Ion[C₁₀H₁₄O₃]•⁺Electron IonizationLow
165[M - OH]⁺[C₁₀H₁₃O₂]⁺α-Cleavage of COOH groupModerate
153[M - C₂H₅]⁺[C₈H₉O₃]⁺β-Cleavage of pentyl group (loss of ethyl)High (Potential Base Peak)
137[M - COOH]⁺ or [M - OH - CO]⁺[C₉H₁₃O]⁺α-Cleavage of COOH or DecarbonylationModerate to High
71Pentan-3-yl cation[C₅H₁₁]⁺Cleavage of alkyl-furan bondModerate
45Carboxyl cation[COOH]⁺Cleavage from alkyl-furanLow
29Ethyl cation[C₂H₅]⁺Cleavage from pentyl groupModerate

Experimental Protocol for GC-MS Analysis

To empirically validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system for the analysis of semi-volatile carboxylic acids.

Sample Preparation and Derivatization

Direct analysis of free carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization to a more volatile ester (e.g., a methyl ester) is often recommended.[10]

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Pentan-3-yl)furan-2-carboxylic acid in a suitable solvent like methanol or dichloromethane.

  • Derivatization (Optional but Recommended): To a 100 µL aliquot of the stock solution, add 200 µL of a methylating agent (e.g., (Trimethylsilyl)diazomethane solution or BF₃-Methanol). Follow the reagent protocol for reaction time and temperature.

  • Working Solution: Dilute the original or derivatized solution to a final concentration of approximately 10-50 µg/mL for injection.

Instrumental Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode at 250 °C.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25 - 350.

Data Acquisition and Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare 1 mg/mL Stock Solution deriv Derivatize to Methyl Ester (Optional) prep->deriv dilute Dilute to Working Solution (10-50 µg/mL) deriv->dilute inject Inject 1 µL into GC-MS dilute->inject sep Chromatographic Separation inject->sep ionize EI Ionization (70 eV) sep->ionize detect Mass Analysis (m/z 25-350) ionize->detect tic Extract Total Ion Chromatogram (TIC) detect->tic spec Extract Mass Spectrum from Peak Apex tic->spec interp Interpret Fragmentation Pattern spec->interp

Caption: Recommended experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The in-silico fragmentation analysis of 5-(Pentan-3-yl)furan-2-carboxylic acid reveals a predictable yet complex pattern dominated by cleavages of the alkyl side chain and the carboxylic acid group. The formation of a highly stable, resonance-stabilized cation at m/z 153 via the loss of an ethyl radical is anticipated to be a defining feature of the spectrum, likely representing the base peak. Additional significant ions at m/z 165, 137, and 71 arise from characteristic losses of •OH, •COOH, and the entire pentyl group, respectively. This detailed guide provides a robust theoretical framework for researchers to identify and characterize this molecule and serves as a foundational reference for interpreting the mass spectra of similarly substituted heterocyclic compounds.

References

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Bowen, R. D., & Williams, D. H. (1977). The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the American Chemical Society. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Course Material. Available at: [Link]

  • Glish, G. L., & Vachet, R. W. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Metabolomics Community. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1987). Isomerization and fragmentation of methylfuran ions and pyran ions in the gas phase. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Pearson+. (n.d.). The following compounds undergo McLafferty rearrangement in the m... Study Prep. Available at: [Link]

  • Blank, I., et al. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • Wang, Z., et al. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. Available at: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 5-(Pentan-3-yl)furan-2-carboxylic Acid: A Technical Guide

[label=" Raw Intensities Refining Data and Diagrams I'm now integrating the finalized DOT graphs and addressing the crystallization challenges caused by the pentan-3-yl group's flexibility. I'm focusing on the slow evapo...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Raw Intensities

Refining Data and Diagrams

I'm now integrating the finalized DOT graphs and addressing the crystallization challenges caused by the pentan-3-yl group's flexibility. I'm focusing on the slow evaporation technique with low temperatures to manage kinetic effects and promote single-crystal formation. The tables are now refined to capture crystallographic parameters and molecular geometry.

Finalizing Workflow and Figures

I am now focusing on refining the tables with crystallographic and molecular geometry, making sure the solvent selection, low-temperature data, and validation all align. I've integrated the DOT diagrams, including node labels, edge annotations, and color-coded fills, into a final format. The entire system is ready for presentation.

Executive Summary

5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6) is a high-purity organochemical characterized by a central furan ring substituted with a carboxylic acid and a branched alkyl chain[1]. Furan derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as critical building blocks for novel chemical entities[1]. Understanding the exact three-dimensional conformation and supramolecular assembly of this molecule is paramount for structure-based drug design (SBDD) and materials engineering. This whitepaper provides an authoritative framework for the crystallographic profiling, single-crystal X-ray diffraction (SC-XRD) methodologies, and solid-state behavior of this compound.

Theoretical Structural Framework

Before initiating empirical crystallographic studies, it is crucial to establish the theoretical geometric boundaries of the molecule. The structural dynamics of 5-(Pentan-3-yl)furan-2-carboxylic acid are governed by the interplay between the rigid, conjugated furan-carboxylate core and the highly flexible pentan-3-yl side chain.

The Furan-2-Carboxylic Acid Pharmacophore

The unsubstituted furan-2-carboxylic acid (2-furoic acid) core inherently favors a planar geometry[2]. This planarity is driven by the π -orbital overlap between the aromatic furan ring and the adjacent carbonyl group. Density Functional Theory (DFT) calculations typically reveal that the global minimum energy conformation maintains a dihedral angle close to 0° or 180° between the ring and the carboxylate moiety, facilitating extended electron delocalization[1].

Steric and Electronic Effects of the Pentan-3-yl Substituent

The addition of the pentan-3-yl group at the C5 position introduces significant steric bulk. The sp3 -hybridized carbon directly attached to the furan ring dictates the spatial orientation of the two ethyl branches. Because these branches possess a high degree of rotational freedom, the molecule exhibits significant conformational flexibility. In a crystal lattice, this flexibility often manifests as dynamic disorder, making the compound prone to "oiling out" during crystallization rather than forming ordered lattices.

Supramolecular Dimerization

Carboxylic acids are classic supramolecular synthons. Like other 2-furoic acid derivatives, 5-(Pentan-3-yl)furan-2-carboxylic acid is expected to self-assemble into centrosymmetric dimers[3]. This dimerization occurs via a double hydrogen-bond network between the carboxylate groups, formally designated as an R22​(8) graph-set motif. This robust interaction is the primary thermodynamic driver for crystal nucleation[3].

Supramolecular_Assembly Monomer 5-(Pentan-3-yl)furan- 2-carboxylic acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Monomer->Dimer Strong O-H···O H-bonds PiStacking Furan Ring π-π Stacking Dimer->PiStacking Inter-dimer alignment AlkylChain Pentan-3-yl Dispersion Forces Dimer->AlkylChain Hydrophobic packing Lattice 3D Crystal Lattice (P21/c or P-1) PiStacking->Lattice Directs 2D sheets AlkylChain->Lattice Fills void space

Fig 1: Hierarchical supramolecular assembly logic driving crystal lattice formation.

Experimental Protocols: Crystal Engineering & SC-XRD

To obtain high-quality diffraction data, researchers must overcome the entropic penalty introduced by the pentan-3-yl chain. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Controlled Nucleation and Crystal Growth
  • Causality: Rapid precipitation of alkyl-substituted furans often yields amorphous powders or oils. Slow evaporation using a binary solvent system controls the supersaturation rate, keeping the solution in the metastable zone to promote the growth of single, macroscopic domains.

  • Step 1: Solvent Selection. Select a binary mixture comprising a good solvent (e.g., Dichloromethane) and an anti-solvent with a lower vapor pressure (e.g., Hexane or Heptane).

  • Step 2: Dissolution. Dissolve 50 mg of the >99% pure compound in 2 mL of the good solvent. Sonicate until optically clear.

  • Step 3: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Step 4: Anti-solvent Layering & Evaporation. Carefully layer 1 mL of the anti-solvent on top. Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 4 °C.

  • Validation Check: After 7–14 days, inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit complete and uniform extinction of light when rotated by 90° relative to the cross-polarizers, confirming the absence of twinning.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
  • Causality: The flexible pentan-3-yl group will exhibit severe thermal motion at room temperature, smearing the electron density map and preventing accurate anisotropic refinement. Cryogenic data collection is therefore mandatory.

  • Step 1: Cryogenic Mounting. Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in a perfluoropolyether cryo-oil. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100–120 K).

  • Step 2: Data Collection. Utilize a diffractometer equipped with a microfocus X-ray source (Mo-K α , λ=0.71073 Å or Cu-K α , λ=1.54184 Å) and a photon-counting area detector. Collect full sphere data using ω and ϕ scans.

  • Step 3: Integration and Absorption Correction. Integrate the raw frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of X-rays through the crystal.

  • Step 4: Structure Solution and Refinement. Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Validation Check: Generate a CIF file and process it through the IUCr CheckCIF utility. The final model is validated if it yields an R1​ value < 0.05, a goodness-of-fit (GooF) near 1.0, and zero Level A or B CheckCIF alerts.

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Crystal Growth (Slow Evaporation) A->B Ensures phase purity C Crystal Selection & Cryogenic Mounting B->C Selects single domain D Data Collection (100-120 K, Mo-Kα) C->D Minimizes thermal motion E Data Reduction & Absorption Correction D->E Yields raw intensities F Structure Solution (SHELXT) E->F Extracts phase info G Refinement & Validation (CheckCIF) F->G Minimizes R-factor

Fig 2: Step-by-step SC-XRD workflow from purification to structural validation.

Crystal Packing and Interaction Analysis

Once the structure is solved, the spatial arrangement reveals the fundamental forces driving the stability of the solid state. Similar to other substituted furan-2-carboxylic acids, the crystal packing is governed by a dense network of H-bonds[4].

  • Hydrogen Bonding: The primary interaction is the O−H⋯O hydrogen bond between the protonated carboxylic function of one molecule and the carbonyl oxygen of its inversion-related partner. This results in a nearly coplanar dimer.

  • π−π Stacking: The dimers align to allow parallel displaced π−π stacking between the furan rings. The centroid-to-centroid distances in such systems are typically in the range of 3.5 to 3.8 Å[4].

  • Dispersive Interactions: The pentan-3-yl groups project outward from the hydrogen-bonded core, interdigitating with neighboring alkyl chains. These weak London dispersion forces fill the void spaces in the lattice, ultimately determining the final space group symmetry (usually P21​/c or P1ˉ ).

Quantitative Data Summaries

The following tables summarize the anticipated crystallographic parameters and geometric metrics based on the structural chemistry of analogous furan-carboxylic acids.

Table 1: Anticipated Crystallographic Parameters

ParameterAnticipated Range / ValueRationale
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic molecules lacking internal high-order rotational axes.
Space Group P21​/c or P1ˉ Highly favored for organic acids as they natively accommodate centrosymmetric dimer formation.
Z (Molecules/cell) 4 (Monoclinic) or 2 (Triclinic)Accommodates the hydrogen-bonded dimer within the asymmetric unit.
Data Temperature 100 – 120 KStrictly required to suppress the dynamic disorder of the flexible pentan-3-yl chain.

Table 2: Key Geometric Parameters (Theoretical vs. XRD)

Structural FeatureExpected ValuePhenomenological Cause
C=O (Carbonyl) 1.21 – 1.23 ÅRetains strong double bond character within the carboxylate group.
C-O (Hydroxyl) 1.30 – 1.32 ÅSingle bond character, slightly elongated due to its role as a hydrogen bond donor.
O-H···O (H-Bond) 2.60 – 2.68 ÅIndicative of strong intermolecular hydrogen bonding stabilizing the dimer[4].
Furan-Carboxyl Dihedral 0° – 15°Drives molecular planarity to maximize π -conjugation across the system.

References

  • National Center for Biotechnology Information. "2-Furancarboxylic acid". PubChem Compound Summary for CID 6919. Available at:[Link]

  • MDPI. "5-(4-Nitrophenyl)furan-2-carboxylic Acid". Molecules, 2022. Available at: [Link]

  • The Journal of Physical Chemistry A. "Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment". ACS Publications, 2020. Available at: [Link]

Sources

Foundational

Thermodynamic Stability of 5-(Pentan-3-yl)furan-2-carboxylic Acid at Room Temperature: A Comprehensive Technical Guide

Executive Summary The development of furan-based heterocycles is a cornerstone of modern medicinal chemistry and bio-based materials science. 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of furan-based heterocycles is a cornerstone of modern medicinal chemistry and bio-based materials science. 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6) represents a highly specialized scaffold, combining the electronic properties of a deactivated furan ring with the lipophilic, steric bulk of a branched alkyl chain[1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound at room temperature (25°C) is critical. This whitepaper elucidates the thermodynamic baseline, identifies kinetic vulnerabilities, and provides self-validating experimental protocols to rigorously profile its solid-state and solution-phase stability.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of 5-(Pentan-3-yl)furan-2-carboxylic acid at room temperature is dictated by the interplay of three structural motifs:

  • The Furan Core: While generally less aromatic than benzene or thiophene, the furan ring provides a baseline delocalization energy[2].

  • The 2-Carboxylic Acid Group: This electron-withdrawing group (EWG) significantly lowers the highest occupied molecular orbital (HOMO) energy of the furan ring, stabilizing it against electrophilic oxidation. Furthermore, in the solid state, carboxylic acids form robust intermolecular hydrogen-bonded dimers, driving a highly negative Gibbs free energy of crystallization ( ΔGcryst​ )[3].

  • The 5-(Pentan-3-yl) Group: The bulky 1-ethylpropyl chain provides massive steric shielding to the C5 position, preventing polymerization. However, the tertiary methine carbon introduces a site of lower bond dissociation energy (BDE), creating a kinetic vulnerability to autoxidation[1].

Table 1: Baseline Physicochemical & Thermodynamic Parameters

Note: Thermodynamic values are extrapolated from foundational studies on the parent furan-2-carboxylic acid and adjusted for the lipophilic side chain.

ParameterValue / EstimateCausality / Significance
Molecular Weight 182.22 g/mol Determines stoichiometric calculations[1].
Physical State (25°C) Crystalline SolidHigh lattice energy driven by carboxyl dimerization ensures macroscopic stability.
Entropy of Fusion ( Δfus​S ) ~50 - 56 J/(mol·K)Indicates a highly ordered crystal lattice, typical for 2-furoic acid derivatives[3].
Primary Degradation Risk Alkyl HydroxylationMetabolism and environmental degradation target the side chain rather than the ring[1].

Mechanistic Stability & Degradation Pathways

At room temperature (298.15 K), 5-(Pentan-3-yl)furan-2-carboxylic acid is thermodynamically stable in the solid state. The activation energy ( Ea​ ) required for decarboxylation of furan-2-carboxylic acids is prohibitively high without thermal or catalytic induction[4].

However, thermodynamic stability does not guarantee kinetic inertness. The primary degradation pathway at room temperature is autoxidation of the tertiary carbon on the pentan-3-yl chain. Exposure to ambient oxygen and photons can initiate a radical chain reaction, leading to the formation of hydroperoxides and subsequent hydroxylated degradants[1].

StabilityLogic Molecule 5-(Pentan-3-yl)furan-2-carboxylic acid (Solid State at 25°C) Furan Furan Core (Aromatic Resonance) Molecule->Furan comprises Carboxyl 2-Carboxyl Group (H-Bonded Dimerization) Molecule->Carboxyl comprises Alkyl 5-(Pentan-3-yl) Group (Steric Bulk & +I Effect) Molecule->Alkyl comprises Stability High Thermodynamic Stability (ΔG < 0 for crystal lattice) Furan->Stability delocalization Carboxyl->Stability lattice energy Alkyl->Stability shields C5 position Vulnerability Kinetic Vulnerability (Tertiary C-H Autoxidation) Alkyl->Vulnerability radical formation

Diagram 1: Structural contributions to the thermodynamic and kinetic stability of the molecule.

Experimental Methodologies for Thermodynamic Profiling

To validate the stability of this compound, researchers must employ self-validating experimental systems. Relying solely on long-term HPLC analysis is inefficient. Instead, we couple thermal analysis with real-time microcalorimetry.

Protocol 4.1: Solid-State Thermal Analysis (DSC)

Purpose: To determine the enthalpy of fusion ( Δfus​H ) and melting temperature ( Tm​ ), which mathematically define the solid-state thermodynamic stability[3]. Causality: A sharp melting endotherm with a high Δfus​H indicates a highly ordered, stable crystal lattice that will resist degradation at room temperature.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of 5-(Pentan-3-yl)furan-2-carboxylic acid into an aluminum DSC pan. Hermetically seal the pan to prevent solvent volatilization artifacts.

  • Atmospheric Control: Purge the Differential Scanning Calorimeter (DSC) with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: N2​ prevents oxidative degradation during heating, ensuring the endotherm reflects pure melting.

  • Thermal Ramping: Heat the sample from 273.15 K to 400.15 K at a strictly controlled rate of 0.05 K/s (3 °C/min)[3]. Rationale: A slow heating rate ensures thermal equilibrium within the crystal lattice, preventing artifactual broadening of the melting peak.

  • Data Integration: Integrate the area under the melting peak to calculate Δfus​H .

Protocol 4.2: Real-Time Room Temperature Profiling via Isothermal Microcalorimetry (IMC)

Purpose: To detect minute exothermic degradation reactions (e.g., autoxidation) at exactly 25°C without waiting for months of ICH stability testing. Self-Validating Mechanism: IMC measures the heat flow ( μW ) of degradation. If the compound is thermodynamically stable, heat flow will be zero. Any detected exotherm is subsequently validated by LC-MS/MS to identify the specific degradant mass shift (+16 Da for hydroxylation)[1].

  • Baseline Equilibration: Load 100 mg of the compound into a glass ampoule. Place in the IMC thermostat set precisely to 298.15 K (25°C). Allow 24 hours for thermal equilibration.

  • Atmospheric Stressing: Prepare two parallel ampoules: one sealed under pure O2​ and one under pure N2​ .

  • Data Acquisition: Monitor heat flow for 7 days. Causality: An exothermic deviation in the O2​ ampoule compared to the N2​ baseline definitively proves oxygen-driven autoxidation at room temperature.

  • Orthogonal Validation: Extract the samples post-IMC and analyze via LC-MS/MS. Correlate the integrated heat flow (total Joules) with the molar quantity of hydroxylated degradant to calculate the enthalpy of degradation ( Δdeg​H ).

Workflow Prep 1. Sample Conditioning (25°C, Controlled RH) DSC 2. DSC Analysis (Lattice Energy) Prep->DSC Aliquot A IMC 3. Microcalorimetry (Real-Time Heat Flow) Prep->IMC Aliquot B Model 5. Thermodynamic Model (Arrhenius Kinetics) DSC->Model ΔHfus, Tm HPLC 4. LC-MS/MS (Degradant Tracking) IMC->HPLC Post-incubation HPLC->Model Rate (k) & Mass

Diagram 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Formulation & Storage Implications

The thermodynamic properties of furan-2-carboxylic acids dictate their behavior in solution and solid-state formulations[3]. While the parent furan-2-carboxylic acid is highly soluble in polar solvents, the addition of the pentan-3-yl group drastically increases the partition coefficient (LogP), shifting its solubility profile toward non-polar organic solvents.

Table 2: Storage & Handling Directives at Room Temperature
ConditionAssessmentRecommended Action
Temperature Highly Stable at 25°CStandard room temperature storage is acceptable; refrigeration is unnecessary unless formulated in aqueous solution.
Light (UV/Vis) Moderate VulnerabilityStore in amber glass or opaque containers to prevent photo-initiated radical formation on the alkyl chain.
Atmosphere Vulnerable to AutoxidationFlush headspace with Argon or Nitrogen prior to long-term storage to protect the tertiary C-H bond[1].
Moisture (RH) Highly StableThe lipophilic pentan-3-yl tail repels moisture, making the solid highly resistant to hygroscopicity and hydrolysis.

Conclusion

5-(Pentan-3-yl)furan-2-carboxylic acid is a robust scaffold that exhibits high thermodynamic stability at room temperature, driven by the resonance of the furan core and the strong intermolecular hydrogen bonding of the carboxylic acid moiety. However, scientists must account for the kinetic vulnerability introduced by the branched alkyl chain. By employing orthogonal, self-validating techniques like Isothermal Microcalorimetry and LC-MS/MS, researchers can accurately map its degradation kinetics and ensure structural integrity throughout the drug development lifecycle.

References

  • The Journal of Physical Chemistry A. "Thermochemistry of Furancarboxylic Acids." American Chemical Society (ACS), Dec 2003. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents." American Chemical Society (ACS), Mar 2014. Available at:[Link]

  • Green Chemistry. "Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers." Royal Society of Chemistry (RSC), May 2024. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational HPLC Method Development and Validation for 5-(Pentan-3-yl)furan-2-carboxylic Acid Quantification

Executive Summary & Chemical Profiling 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6) is a highly specialized organochemical building block featuring a furan ring substituted with a carboxylic acid and a lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6) is a highly specialized organochemical building block featuring a furan ring substituted with a carboxylic acid and a lipophilic 1-ethylpropyl (pentan-3-yl) chain[1]. In pharmaceutical development, furan derivatives act as privileged scaffolds. Quantifying this specific compound requires a nuanced approach to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) because the molecule exhibits a dual nature: a polar, ionizable acidic headgroup and a highly hydrophobic alkyl tail.

This application note details a robust, self-validating RP-HPLC method designed from first principles, ensuring compliance with the latest [2].

The Causality of Chromatographic Conditions

Method development is not empirical guesswork; it is governed by the physicochemical properties of the analyte. As a Senior Application Scientist, I approach this molecule by addressing its three primary structural features:

  • Ion Suppression and Mobile Phase pH (The pKa​ Factor): The furoic acid moiety has a predicted pKa​ of approximately 3.0. At a neutral pH, the carboxylic acid is deprotonated, making the molecule highly polar and prone to secondary interactions with residual silanols on the silica matrix. This causes severe peak tailing and poor retention. By acidifying the mobile phase to pH 2.0 using 0.1% Trifluoroacetic Acid (TFA), we suppress ionization (ensuring >90% of the analyte is in its neutral state), driving predictable hydrophobic retention[3].

  • Stationary Phase Selection (The logP Factor): While unsubstituted furoic acid is relatively polar, the addition of the pentan-3-yl group significantly increases the partition coefficient ( logP ). A high-carbon-load octadecylsilane (C18) column provides the necessary hydrophobic surface area to resolve this lipophilic tail from structurally similar impurities or degradation products.

  • Detection Strategy (The Chromophore): The conjugated π -electron system of the furan ring coupled with the carboxylic acid yields a robust UV chromophore. Photodiode Array (PDA) scanning reveals an absorption maximum ( λmax​ ) near 254 nm. Selecting 254 nm is a strategic choice: it maximizes the signal-to-noise ratio for the analyte while remaining completely blind to the low-UV absorbance of the TFA modifier in the mobile phase[4].

Workflow Visualization

HPLC_Workflow A 1. Analyte Profiling (pKa ~3.0, Lipophilic Tail) B 2. Stationary Phase Selection (C18 Column for Hydrophobicity) A->B Structural Logic C 3. Mobile Phase Optimization (0.1% TFA to Suppress Ionization) B->C Phase Matching D 4. Gradient & Flow Tuning (Acetonitrile/Water System) C->D Elution Control E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E Method Lock F 6. Continuous System Suitability (Self-Validating Routine) E->F Lifecycle Management

Fig 1: Rational HPLC method development and lifecycle validation workflow.

Detailed Experimental Protocol

Reagents & Materials
  • Analytical Standard: 5-(Pentan-3-yl)furan-2-carboxylic acid (>99% purity)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the lipophilic tail), sonicate for 5 minutes, and make up to volume with Methanol to yield a 1.0 mg/mL concentration.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (20% ACN / 80% Water with 0.1% TFA) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Causality Note: Diluting the sample in the initial mobile phase prevents solvent-mismatch peak distortion at the column head.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µm, 100 ÅMaximizes hydrophobic interaction with the pentyl chain.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses carboxylate ionization ( pH<pKa​−1 ).
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to wash the lipophilic analyte off the column.
Elution Gradient 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12.1-17 min: 20% BFocuses the analyte at the column head, then elutes it sharply.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times against ambient fluctuations.
Detection UV at 254 nmTargets the furan-carboxylic acid conjugated chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.

Method Validation Framework (The Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must verify its own integrity before, during, and after sample analysis, strictly adhering to [2].

The Self-Validating Sequence Loop
  • System Equilibration & Blank Injection: Verifies baseline stability and the absence of ghost peaks.

  • System Suitability Testing (SST): Six consecutive injections of the 50 µg/mL standard. The system validates itself if the Relative Standard Deviation (RSD) is 2.0% and the Tailing Factor is 1.5. If these criteria fail, the sequence automatically halts.

  • Bracketing Standards: A known standard is injected every 10 samples and at the end of the sequence. The batch is only valid if the bracketing standards drift by no more than ± 2.0% from the initial SST.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, standard, and spiked sample matrix.No interfering peaks at the retention time of the analyte.
Linearity & Range 5 concentration levels (1.0 to 100.0 µg/mL), triplicate injections.Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike matrix at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.RSD of calculated concentrations 2.0%.
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 5°C).System suitability criteria must still be met.

References

  • Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source : European Medicines Agency (EMA) URL :[Link]

  • Title : An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural Source : Journal of Analytical Toxicology (PubMed) URL :[Link]

  • Title : Detection of Furfural and 2-Furoic Acid in Bacterial Cultures by High Pressure Liquid Chromatography Source : Journal of Liquid Chromatography (Taylor & Francis Online) URL :[Link]

Sources

Application

Application Note: Catalytic Esterification Strategies for 5-(Pentan-3-yl)furan-2-carboxylic Acid

Introduction and Scope 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6, Molecular Weight: 182.22 g/mol ) is a high-purity building block featuring a furan ring substituted with a lipophilic pentan-3-yl (1-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6, Molecular Weight: 182.22 g/mol ) is a high-purity building block featuring a furan ring substituted with a lipophilic pentan-3-yl (1-ethylpropyl) group[1]. Furan derivatives are privileged scaffolds in medicinal chemistry, and the esterification of this specific carboxylic acid is a fundamental transformation for synthesizing prodrugs, modifying pharmacokinetic profiles, and developing complex active pharmaceutical ingredients (APIs)[1].

Mechanistic Rationale & Catalyst Selection

Esterifying 2-furoic acid derivatives presents unique kinetic and thermodynamic challenges. The conjugation between the furan ring and the carboxyl group significantly increases the activation energy required for esterification (~16,000 cal/mole) compared to non-conjugated aliphatic acids[2]. Consequently, these substrates esterify much slower, demanding highly optimized catalytic systems[2].

Acid-Catalyzed Fischer Esterification

The Fischer esterification operates via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[3]. Because the furan ring is electron-rich, it is highly susceptible to side reactions such as ring cleavage or polymerization when exposed to harsh homogeneous acids (e.g., concentrated H₂SO₄) at elevated temperatures.

Causality in Catalyst Choice: To mitigate core degradation, modern protocols utilize heterogeneous solid acid catalysts (e.g., Zirconia-supported tungstophosphoric acid or Amberlyst-15)[4]. These catalysts provide the necessary proton density to activate the carbonyl carbon without destroying the furan core, while also enabling simple mechanical separation post-reaction[4].

Mechanism A 5-(Pentan-3-yl)furan- 2-carboxylic acid B Oxonium Ion Intermediate A->B + H+ (Catalyst) C Tetrahedral Intermediate B->C + R-OH D Protonated Ester C->D - H2O E Target Ester Product D->E - H+ (Regen)

Mechanistic pathway of acid-catalyzed Fischer esterification for furan-2-carboxylic acids.

Mild Carbodiimide-Mediated (Steglich) Esterification

When esterifying 5-(Pentan-3-yl)furan-2-carboxylic acid with sterically hindered or acid-sensitive alcohols, acid catalysis is often unviable.

Causality in Catalyst Choice: In these scenarios, a coupling reagent such as EDCI combined with a catalytic amount of DMAP is employed[5]. This approach bypasses the oxonium ion intermediate entirely, instead forming a highly reactive O-acylisourea intermediate. The reaction is driven forward by the formation of a stable urea byproduct, ensuring high yields under exceptionally mild conditions[5].

Experimental Protocols

Protocol A: Solid-Acid Catalyzed Esterification (Scalable & Green)

This protocol is optimized for primary and secondary alcohols and utilizes a solid acid catalyst to ensure high yield and easy recovery[4].

Materials:

  • 5-(Pentan-3-yl)furan-2-carboxylic acid (1.0 mmol)

  • Target Alcohol (e.g., n-butanol or ethanol) (10.0 mmol, acts as reactant and solvent)

  • Solid Acid Catalyst (e.g., Amberlyst-15 or ZrTPA) (50 mg)[4]

  • Activated 4Å Molecular Sieves (Optional, for driving equilibrium)

Step-by-Step Methodology:

  • Preparation: In a 20 mL oven-dried reaction vessel, combine 1.0 mmol of 5-(Pentan-3-yl)furan-2-carboxylic acid and 10.0 mmol of the anhydrous alcohol.

  • Catalyst Addition: Add 50 mg of the dried solid acid catalyst. Self-Validation Check: Ensure the mixture is completely anhydrous; the presence of water will prematurely halt the PADPED mechanism[4],[3].

  • Reaction Execution: Equip the vessel with a reflux condenser (and a Dean-Stark trap if scaling up). Stir vigorously (700 rpm) at 110°C–125°C for 12–24 hours[4]. Self-Validation Check: The physical accumulation of water in the trap or the steady conversion observed via TLC (Hexane:EtOAc 9:1) directly confirms the forward progress of the equilibrium.

  • Workup: Cool the mixture to room temperature. Dilute with 5 mL of acetone or ethyl acetate and filter through a sintered glass funnel to recover the solid catalyst[4].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester via silica gel column chromatography using a Hexane:Ethyl Acetate (9:1) gradient[4].

Protocol B: EDCI/DMAP Mediated Esterification (For Sensitive Alcohols)

This protocol is ideal for complex, tertiary, or acid-labile alcohols[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-(Pentan-3-yl)furan-2-carboxylic acid and 1.2 mmol of the target alcohol in 10 mL of anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.2 mmol of EDCI hydrochloride, followed by 0.1 mmol of DMAP[5]. Causality: Cooling prevents the thermal degradation of the transient O-acylisourea intermediate.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Self-Validating Step: The byproduct of EDCI is a water-soluble urea. Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. The physical partitioning of the urea into the aqueous phase self-purifies the organic target.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Dry substrate & alcohol Step2 2. Catalyst Addition Add Solid Acid or EDCI/DMAP Step1->Step2 Step3 3. Reaction Execution Stir at target Temp + Water Removal Step2->Step3 Step4 4. Workup Filtration (Solid Acid) or Aqueous Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the catalytic esterification and purification process.

Quantitative Data & Method Comparison

The following table summarizes the comparative metrics of the two primary esterification strategies for 5-(Pentan-3-yl)furan-2-carboxylic acid, allowing researchers to select the optimal route based on their specific constraints.

ParameterSolid-Acid Catalyzed (Protocol A)EDCI/DMAP Mediated (Protocol B)
Optimal Substrates Primary & Secondary AlcoholsTertiary & Acid-Sensitive Alcohols
Typical Yield 85% - 95%75% - 90%
Reaction Temperature 110°C - 125°C[4]0°C to Room Temperature
Reaction Time 12 - 24 hours4 - 8 hours
Catalyst Recovery Excellent (via simple filtration)[4]None (Homogeneous reagents consumed)
Environmental Factor Low (Green chemistry compatible)Moderate (Generates urea waste)

Troubleshooting and Process Optimization

When scaling up the esterification of furan-2-carboxylic acids, several structural sensitivities must be managed.

Observed IssueMechanistic CauseOptimization / Solution
Poor Ester Yield / Stalled Conversion Accumulation of water driving the equilibrium backward (Le Chatelier's Principle)[3].Implement a Dean-Stark apparatus or add activated 4Å molecular sieves to the reaction mixture to sequester water[4].
Reaction Mixture Turns Black / Tarry Acid-catalyzed ring opening or polymerization of the electron-rich furan core.Reduce the acidity of the catalyst. Switch from homogeneous acids (e.g., H₂SO₄) to milder solid acids or Steglich conditions[4].
Formation of Unidentified Side Products Decarboxylation of the furoic acid core, which is known to occur at elevated temperatures[4].Strictly control the heating block temperature to remain below 125°C. Do not exceed 190°C under any circumstances[4].

References

  • "The Kinetics of Esterification and of Catalytic Hydrogenation of the Furoic and Furanacetic Acids", ACS Publications, 2

  • "5-(Pentan-3-yl)furan-2-carboxylic acid - Benchchem", BenchChem, 1

  • "Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterification", BenchChem, 4

  • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions", Master Organic Chemistry, 3

  • "Ester synthesis by esterification", Organic Chemistry Portal, 5

Sources

Method

Application Note: Preparation and Biological Evaluation of 5-(Pentan-3-yl)furan-2-carboxylic Acid Amides

Document Type: Standard Operating Procedure & Application Note Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Introduction & Scientific Rationale The furan-2-carboxamide scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

The furan-2-carboxamide scaffold is a highly privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities ranging from microtubule stabilization in cancer models to quorum sensing inhibition in bacterial biofilms[1]. The bioisosteric replacement of labile furanone rings with the more metabolically stable furan-2-carboxamide moiety has emerged as a robust strategy for developing novel therapeutics[2].

This application note details the synthesis and biological evaluation of amides derived from 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS 1547109-89-6). This specific building block features a highly lipophilic, branched 3-pentyl group at the 5-position of the furan ring[3]. The strategic placement of this bulky aliphatic group is designed to maximize hydrophobic interactions within deep binding pockets, such as the LasR receptor in Pseudomonas aeruginosa, which is a critical target for anti-biofilm agents[2]. Furthermore, similar furan-based derivatives have shown significant broad-spectrum antimicrobial and cytotoxic profiles, making this scaffold highly versatile for library generation[4][5].

Experimental Design & Causality

To ensure a self-validating and reproducible workflow, every step of this protocol is engineered with mechanistic intent and built-in quality control:

  • Coupling Chemistry (HATU vs. EDC/HOBt): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than standard carbodiimides. The 7-azabenzotriazole leaving group generated by HATU accelerates the reaction kinetics and suppresses epimerization, which is critical when coupling sterically hindered or electronically deactivated amines (e.g., substituted anilines or carbohydrazides) to the 5-(Pentan-3-yl)furan-2-carboxylic acid core.

  • Biological Assay Selection: We employ a Crystal Violet (CV) biofilm biomass assay targeting P. aeruginosa. Because furan-2-carboxamides are known to act as anti-quorum sensing agents via LasR antagonism[2], measuring biofilm mass provides a direct phenotypic readout of target engagement.

  • Self-Validation System: The chemical synthesis includes an intermediate LC-MS verification step to confirm active ester formation before amine addition. The biological assay mandates the use of a known LasR inhibitor (e.g., natural furanones) as a positive control and a vehicle (DMSO) negative control to establish a valid assay window (Z'-factor > 0.5).

Workflow Visualization

Workflow A 5-(Pentan-3-yl)furan-2-carboxylic acid (Starting Material) B Carboxylic Acid Activation (HATU, DIPEA, DMF) A->B C Amine Coupling (R-NH2, RT, 12h) B->C D Purification & QC (Flash Chromatography, LC-MS) C->D E In Vitro Biological Testing (LasR Anti-biofilm Assay) D->E

Synthesis and biological screening workflow for furan-2-carboxamide derivatives.

Chemical Synthesis Protocol

Materials Required:

  • 5-(Pentan-3-yl)furan-2-carboxylic acid[3]

  • Target Amines (e.g., substituted anilines, aliphatic amines)

  • HATU (Coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(Pentan-3-yl)furan-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol) to the solution. Stir the mixture at room temperature for 15 minutes.

    • QC Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete formation of the active HOAt-ester intermediate.

  • Amine Addition: Once activation is confirmed, add the desired amine (1.1 eq, 0.55 mmol) dropwise or in small portions.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 12 hours. The progress should be monitored by TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 40% EtOAc in Hexanes) to afford the pure 5-(Pentan-3-yl)furan-2-carboxamide derivative.

Biological Testing Protocol: Anti-Biofilm Assay

Furan-2-carboxamides structurally mimic autoinducers and can competitively bind to the LasR receptor, downregulating virulence factors and biofilm formation[2].

Pathway L Furan-2-Carboxamide Ligand R LasR Receptor (Ligand-Binding Domain) L->R Binds to C Conformational Change (Inhibition of Dimerization) R->C Induces G Virulence Gene Expression (Downregulated) C->G Prevents B Biofilm Formation (Inhibited) G->B Leads to

Mechanism of action for furan-2-carboxamides inhibiting LasR-mediated biofilm formation.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow Pseudomonas aeruginosa (PAO1 strain) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the overnight culture to an OD₆₀₀ of 0.01 in fresh LB broth supplemented with 0.2% glucose to promote biofilm formation.

  • Compound Plating: In a 96-well flat-bottom polystyrene microtiter plate, add 10 µL of the synthesized amides (dissolved in DMSO) to achieve final assay concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Self-Validation: Include wells with 1% DMSO (Vehicle Control, 0% inhibition) and a known LasR antagonist (Positive Control, 100% inhibition).

  • Incubation: Add 190 µL of the diluted bacterial suspension to each well. Incubate the plate statically at 37°C for 24 hours.

  • Washing & Staining: Carefully discard the planktonic cell suspension. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification: Wash the plate three times with distilled water and allow it to air dry. Solubilize the bound Crystal Violet by adding 200 µL of 33% glacial acetic acid per well. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Quantitative Data Presentation

The table below summarizes hypothetical but mechanistically representative data for a small library of 5-(Pentan-3-yl)furan-2-carboxamides synthesized using this protocol, demonstrating structure-activity relationships (SAR) based on the amine substituent.

Compound IDAmine Substituent (R)Isolated Yield (%)Calculated LogPP. aeruginosa Biofilm Inhibition at 50 µM (%)IC₅₀ (µM)
F2C-01 Phenyl82%4.1245 ± 3.2%>50
F2C-02 4-Fluorophenyl78%4.2862 ± 2.8%38.5
F2C-03 Cyclooctyl71%5.0588 ± 1.5%12.2
F2C-04 2-Thiazolyl85%3.8574 ± 4.1%24.0

Data Interpretation: Increasing the lipophilicity and steric bulk of the amide substituent (e.g., Cyclooctyl in F2C-03) significantly enhances biofilm inhibition, likely due to improved occupancy within the hydrophobic pocket of the LasR receptor, a trend consistent with literature findings on furan-2-carboxamide derivatives[1][4].

References

  • Benchchem. "5-(Pentan-3-yl)furan-2-carboxylic acid". Benchchem Product Catalog. 3

  • ChemMedChem (PubMed). "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides". National Library of Medicine. 2

  • Benchchem. "A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors". Benchchem Technical Guides. 1

  • International Union of Crystallography (IUCr). "Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity". IUCr Journals. 4

  • Oriental Journal of Chemistry. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives". Oriental Journal of Chemistry. 5

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 5-(Pentan-3-yl)furan-2-carboxylic acid during storage

Welcome to the Technical Support Center for 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6). As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS: 1547109-89-6). As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with actionable, mechanistically grounded strategies to prevent the thermal degradation of this valuable furan building block during long-term storage and handling[1].

Part 1: Mechanistic Insight into Furoic Acid Degradation

To prevent degradation, we must first understand the causality behind it. 5-(Pentan-3-yl)furan-2-carboxylic acid is a substituted 2-furoic acid. The primary thermal decomposition pathway for 2-furoic acid derivatives is decarboxylation [2].

At elevated temperatures, or over prolonged periods in the presence of catalytic impurities (such as trace acids, moisture, or transition metals), the furan ring undergoes protonation. The electron-donating nature of the pentan-3-yl (1-ethylpropyl) group at the C5 position increases the electron density of the furan ring. This makes the C2 position more susceptible to electrophilic attack by protons. Once protonated, the molecule undergoes C-C bond cleavage, releasing carbon dioxide (CO₂) and yielding the volatile degradant 2-(pentan-3-yl)furan[3].

Decarboxylation A 5-(Pentan-3-yl)furan-2-carboxylic acid (Intact API) B Protonation at C2 (Acid/Moisture Catalyzed) A->B Trace H+ / H2O C Transition State (C-C Bond Cleavage) B->C Thermal Energy (Δ) D 2-(Pentan-3-yl)furan (Volatile Degradant) C->D -CO2 E Carbon Dioxide (CO2) (Gas Evolution) C->E Off-gassing

Thermal decarboxylation pathway of 5-(Pentan-3-yl)furan-2-carboxylic acid.

Quantitative Thermal Stability Profile

While rapid decarboxylation of 2-furoic acids typically activates between 140–160 °C[2], low-temperature degradation can occur over months of storage if the environment is not strictly controlled[4]. The table below summarizes the expected stability metrics based on accelerated degradation models of substituted furoic acids.

Storage ConditionTemperatureDurationEst. Decarboxylation (%)Primary Degradant
Cryogenic (Ideal) -20 °C12 months< 0.1%None detected
Refrigerated 2–8 °C6 months< 0.5%2-(Pentan-3-yl)furan
Ambient (Stress) 25 °C6 months1.0 – 2.5%2-(Pentan-3-yl)furan
Accelerated Heat 60 °C72 hours~6.0 – 7.0%2-(Pentan-3-yl)furan + CO₂
Thermal Melt > 150 °C1 hour> 50.0%2-(Pentan-3-yl)furan + CO₂

Part 2: Standard Operating Procedure (SOP) for Storage

To establish a self-validating system where degradation is physically impossible under the maintained parameters, follow this step-by-step methodology for batch storage.

Step 1: Desiccation and Moisture Removal

  • Action: Upon receipt, transfer the compound to a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24 hours.

  • Causality: Water acts as a medium for trace proton transfer, which catalyzes the decarboxylation transition state. Removing moisture halts this catalytic cycle.

Step 2: Aliquoting into Amber Vials

  • Action: Divide the bulk powder into single-use aliquots using amber glass vials (Type I borosilicate).

  • Causality: Repeated freeze-thaw cycles introduce condensation. Single-use aliquots prevent cumulative moisture exposure. Amber glass prevents photo-oxidation of the furan ring.

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of high-purity Argon (Ar) or Nitrogen (N₂) gas into the vial headspace for 10–15 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Displacing oxygen prevents the secondary degradation pathway: oxidation of the benzylic-like C-H bonds on the pentan-3-yl side chain.

Step 4: Cryogenic Storage

  • Action: Store the sealed vials in a monitored -20 °C freezer.

  • Causality: Kinetic energy is insufficient at -20 °C to overcome the activation energy barrier for C-C bond cleavage, effectively freezing the decarboxylation pathway.

Workflow S1 1. Desiccation Vacuum over CaSO4 (24h) S2 2. Aliquoting Transfer to amber glass vials S1->S2 S3 3. Inert Gas Purging Flush headspace with Argon S2->S3 S4 4. Cold Storage Maintain strictly at -20°C S3->S4 S5 5. Stability Verification Periodic LC-MS analysis S4->S5

Step-by-step workflow for optimal storage and stability monitoring.

Part 3: Troubleshooting Guides & FAQs

Q1: I noticed a slight pressure build-up ("pop" sound) when opening a vial that was stored at room temperature for several months. Is the compound still viable? A1: The pressure build-up is a definitive sign of CO₂ off-gassing due to thermal decarboxylation[4]. The compound has partially degraded into 2-(pentan-3-yl)furan. You must discard this aliquot or perform a quantitative NMR/LC-MS to determine the remaining purity. Do not use it for sensitive biological assays, as the lipophilic furan degradant may introduce off-target toxicity.

Q2: The powder has shifted from an off-white color to a yellowish-brown hue. What caused this, and how can I prevent it? A2: Color changes in furan derivatives usually indicate oxidative ring-opening or polymerization of trace degradants. While decarboxylation produces colorless volatile furans, the presence of oxygen combined with ambient light can oxidize the furan ring into highly conjugated, colored polymeric species. To prevent this, strictly adhere to Step 2 (Amber Vials) and Step 3 (Argon Purging) of the SOP.

Q3: Can I prepare a stock solution in DMSO or Methanol and store it at -20 °C to save time? A3: It is highly discouraged for long-term storage (months). While short-term storage (days/weeks) of DMSO stock solutions at -20 °C is acceptable, furan-2-carboxylic acids in solution are significantly more mobile and prone to solvolysis or trace-metal catalyzed degradation than in their solid state. If you must store solutions, ensure the solvent is strictly anhydrous and free of acidic impurities.

Q4: During LC-MS analysis of a stressed sample, I see a mass peak corresponding to [M-44]. What is this? A4: A mass loss of 44 Da is the classic signature of decarboxylation (-CO₂). This confirms that your 5-(Pentan-3-yl)furan-2-carboxylic acid has lost its carboxylic acid functional group[5]. Ensure your mass spectrometer's inlet/capillary temperature isn't set too high (keep it < 250 °C), as the thermal degradation could be occurring inside the instrument during ionization rather than in your storage vial.

References

  • Delatour, T., et al. (2020). "Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food". PubMed (NIH). Available at:[Link]

  • Delatour, T., et al. (2019). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food". ResearchGate. Available at:[Link]

  • Wefers, D., et al. (2021). "Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers". Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of 5-(Pentan-3-yl)furan-2-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-(Pen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-(Pentan-3-yl)furan-2-carboxylic acid. We will move beyond generic protocols to explain the causal relationships between experimental choices and analytical outcomes, ensuring a robust and reliable method.

Compound Overview: Structural & Physicochemical Insights

5-(Pentan-3-yl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a furan-2-carboxylic acid core functionalized with a hydrophobic pentan-3-yl group.[1] Understanding its structure is paramount for method development.

  • Acidic Moiety: The carboxylic acid group dictates its acidic nature, making it an ideal candidate for negative ion electrospray ionization (ESI). Its pKa is expected to be in the range of 3-4, similar to the parent compound, 2-furoic acid (pKa ~3.12).[2]

  • Hydrophobic Character: The pentan-3-yl substituent significantly increases the molecule's hydrophobicity (logP). This ensures strong retention on reversed-phase stationary phases like C18.

  • Aromatic System: The furan ring provides π-electrons, which can engage in specific interactions with certain stationary phases, such as Phenyl-Hexyl.[3]

PropertyEstimated Value / ObservationImplication for LC-MS Method Development
Molecular Formula C₁₀H₁₄O₃Used for mass determination (m/z).
Molecular Weight 182.22 g/mol Expected parent ion mass.[1]
Expected Ionization [M-H]⁻Negative ion mode ESI is the preferred technique.[4]
Expected pKa ~3-4Mobile phase pH must be carefully controlled to ensure consistent retention and peak shape.
Hydrophobicity (logP) Moderately HighStrong retention on reversed-phase columns (C18, C8). Requires sufficient organic solvent for elution.
Key Structural Features Carboxylic Acid, Furan Ring, Alkyl ChainGoverns choice of ionization mode, column chemistry, and mobile phase modifiers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for mobile phase and column selection?

For initial method development, a standard reversed-phase approach is recommended.

  • Column: A high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is an excellent starting point due to the analyte's hydrophobic nature.[5]

  • Mobile Phase A (Aqueous): LC-MS grade water with 0.1% formic acid or 0.1% acetic acid.

  • Mobile Phase B (Organic): LC-MS grade acetonitrile with the same acid concentration as Mobile Phase A. Acetonitrile is often preferred over methanol for its lower viscosity and ability to produce sharper peaks.

  • Initial Gradient: A generic gradient starting at a low percentage of organic phase (e.g., 10% B) and ramping up to a high percentage (e.g., 95% B) over several minutes is a robust starting strategy.[5]

Q2: Which ESI mode, positive or negative, is better for this compound?

Negative ion mode is strongly recommended. The carboxylic acid functionality readily loses a proton to form a stable carboxylate anion ([M-H]⁻), which typically yields a strong signal in negative ESI.[4] While positive mode ionization is not impossible (e.g., through adduct formation), it is generally much less sensitive for acidic compounds analyzed under typical reversed-phase conditions.

Q3: Should I use formic acid or acetic acid as a mobile phase modifier?

The choice between formic acid (pKa ~3.8) and acetic acid (pKa ~4.8) is not trivial and can significantly impact sensitivity in negative ion mode.[6]

  • Formic Acid (0.1%): This is a common starting point for general-purpose LC-MS.[7] However, for negative ion mode, formic acid can sometimes suppress the signal of acidic analytes because the lower pH environment hinders deprotonation.[4][8]

  • Acetic Acid (0.1% - 0.5%): Counterintuitively, weaker acids like acetic or propionic acid have been shown to enhance negative ion ESI response for certain small molecules at appropriate concentrations.[8][9] This is because they are less effective at neutralizing the analyte in the gas phase.

Recommendation: Start with 0.1% formic acid. If sensitivity is low, testing 0.1% acetic acid is a logical next step and may provide a significant signal boost.[10]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during method development in a question-and-answer format.

Problem: Poor Peak Shape (Tailing)
Q4: My analyte peak is tailing significantly. What are the primary causes and how can I fix it?

Peak tailing is one of the most common chromatographic problems, often leading to poor integration and reduced resolution. For an acidic analyte like 5-(Pentan-3-yl)furan-2-carboxylic acid, the causes are typically chemical or physical.

Primary Causes & Solutions:

  • Secondary Silanol Interactions (Most Common Chemical Cause):

    • Explanation: Residual, un-capped silanol groups on the silica surface of the column packing are acidic (pKa ~3.5-4.5). They can form strong, secondary ionic interactions with the negatively charged carboxylate of your analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[11]

    • Solutions:

      • Adjust Mobile Phase pH: Adding a small amount of a stronger acid like formic acid (0.1%) can help suppress the ionization of the surface silanols, minimizing these secondary interactions.

      • Increase Ionic Strength: Using a buffered mobile phase like 5-10 mM ammonium formate or ammonium acetate can help mask the active silanol sites.[12] However, be aware that salts can sometimes reduce ESI sensitivity.[13]

      • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and proprietary end-capping techniques to minimize accessible silanols. If you are using an older column (e.g., Type A silica), switching to a modern equivalent can resolve the issue.

  • Column Overload:

    • Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.[11]

    • Solution: Perform a dilution series. Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Physical Issues (Column Void or Blockage):

    • Explanation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, causing tailing or splitting for all peaks in the chromatogram.[14]

    • Solution:

      • First, inspect the system for extra-column volume issues like poorly made fittings.[15]

      • If the issue persists, reverse-flush the column (if the manufacturer permits) to clear any blockage.[15] If this fails, the column may be compromised and require replacement.

Problem: Low Sensitivity / Poor Ionization
Q5: My peak shape is good, but the MS signal is very weak in negative ion mode. How can I improve sensitivity?

Low sensitivity is a common challenge, especially in negative ion mode. The issue can stem from the mobile phase composition or the ESI source settings.

Optimization Workflow for Sensitivity:

Sensitivity_Workflow A Start: Low Sensitivity Observed B Switch Mobile Phase Modifier (e.g., 0.1% Formic Acid -> 0.1% Acetic Acid) A->B C Did Signal Improve? B->C D Optimize Source Parameters (Vcap, Gas Temp, Gas Flow) C->D Yes F Consider Buffered Mobile Phase (e.g., 5-10 mM Ammonium Acetate) C->F No E Is Signal Sufficient? D->E E->F No G Method Optimized E->G Yes H Problem Persists: Consider Derivatization (Advanced Technique) E->H Still No F->E

Key Optimization Steps:

  • Evaluate Mobile Phase Additive: As discussed in Q3, standard acidic additives can suppress negative ionization.

    • Action: If using formic acid, prepare a fresh mobile phase with 0.1% acetic acid and compare the signal intensity. Studies have shown that weaker acids can significantly improve negative ion signals for certain analytes.[8]

  • Optimize ESI Source Parameters: Default source settings are rarely optimal. A systematic optimization is crucial.[16][17]

    • Capillary Voltage: This is a critical parameter. Too low, and ionization is inefficient; too high, and you can cause discharge, leading to an unstable signal.[18]

    • Gas Temperature & Flow Rate (Drying Gas): These parameters control desolvation. For typical flow rates (0.2-0.5 mL/min), temperatures of 300-350 °C and flows of 8-12 L/min are common starting points. Efficient desolvation is key to releasing gas-phase ions.

    • Nebulizer Pressure: This affects the initial droplet size. Higher pressure creates finer droplets, which aids in desolvation.

    • Action: Perform a systematic optimization, adjusting one parameter at a time while infusing a standard solution of your analyte to find the settings that maximize the signal-to-noise ratio.

  • Consider Buffered Mobile Phases:

    • Explanation: Volatile buffers like ammonium acetate or ammonium formate (typically 5-10 mM) can sometimes stabilize the spray and improve ionization efficiency.[13]

    • Action: Try replacing the acid additive with 10 mM ammonium acetate. Note that adding salts can sometimes lead to the formation of adducts (e.g., [M+CH₃COO]⁻) and may require re-optimization of MS parameters.

Problem: Poor Peak Shape (Fronting or Splitting)
Q6: My peak is fronting or split into two. What's causing this and how do I fix it?

Peak fronting and splitting are often related to the sample solvent or column issues.

Peak_Shape_Troubleshooting Start Poor Peak Shape Observed (Fronting/Splitting) Q1 Is the sample dissolved in a stronger solvent than the initial mobile phase? Start->Q1 Sol_A Yes: High Organic Solvent Q1->Sol_A Yes Q2 No / Problem Persists Q1->Q2 No Fix_A Action: Re-dissolve sample in initial mobile phase composition (e.g., 90:10 Water:ACN) Sol_A->Fix_A Q3 Is the peak shape poor for ALL analytes? Q2->Q3 Sol_B Yes: Systemic Issue Q3->Sol_B Yes Sol_C No: Analyte-Specific Issue Q3->Sol_C No Fix_B Action: Check for column void, clogged frit, or system leaks. Replace column if necessary. Sol_B->Fix_B Fix_C Action: Possible co-elution. Adjust gradient to improve resolution. Sol_C->Fix_C

Primary Causes & Solutions:

  • Sample Solvent Mismatch (Most Common Cause):

    • Explanation: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus properly at the head of the column. Instead, it travels down the column in a distorted shape before the gradient has a chance to work, leading to severe fronting or a split peak.[14][15]

    • Solution: This is a critical and often overlooked parameter. Always aim to dissolve your sample in the initial mobile phase composition. For example, if your gradient starts at 10% acetonitrile, dissolve your sample in 10% acetonitrile in water. If solubility is an issue, use the lowest possible concentration of organic solvent that keeps the analyte dissolved.

  • Column Void or Channeling:

    • Explanation: A physical settling of the packed bed at the inlet of the column creates a void. When the sample is injected, it travels through this void unevenly, causing the peak to split or become severely distorted. This will typically affect all peaks in the chromatogram.[11]

    • Solution: Replace the column. Using a guard column can help extend the life of your analytical column by protecting it from particulates and pressure shocks.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Modifier Screening

This protocol outlines a systematic approach to selecting the best additive for maximizing sensitivity in negative ion mode.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 5-(Pentan-3-yl)furan-2-carboxylic acid in acetonitrile.

    • From this, prepare a working standard of 1 µg/mL in 50:50 water:acetonitrile.

  • Prepare Mobile Phases:

    • Set 1 (Formic Acid):

      • MP A1: Water + 0.1% Formic Acid

      • MP B1: Acetonitrile + 0.1% Formic Acid

    • Set 2 (Acetic Acid):

      • MP A2: Water + 0.1% Acetic Acid

      • MP B2: Acetonitrile + 0.1% Acetic Acid

    • Set 3 (Ammonium Acetate):

      • MP A3: Water + 10 mM Ammonium Acetate

      • MP B3: Acetonitrile + 10 mM Ammonium Acetate

  • LC-MS Analysis:

    • Install a C18 column and thoroughly equilibrate with MP A1/B1.

    • Inject the working standard (e.g., 5 µL) three times using a standard gradient (e.g., 10-95% B over 5 minutes).

    • Record the average peak area and signal-to-noise (S/N) ratio for the [M-H]⁻ ion.

    • Thoroughly flush the system and column before switching to the next mobile phase set.

    • Repeat the analysis for Set 2 and Set 3.

  • Evaluation:

    • Compare the average peak areas and S/N ratios obtained from the three mobile phase sets. Select the modifier that provides the best combination of peak shape and sensitivity.

ModifierTypical ObservationRationale
0.1% Formic Acid Good peak shape, moderate sensitivity.Suppresses silanol interactions but can also suppress negative ESI.[8][11]
0.1% Acetic Acid Good peak shape, potentially higher sensitivity.Less suppression of negative ESI compared to formic acid.[7][8]
10mM Ammonium Acetate Good peak shape, variable sensitivity.Can improve spray stability and mask silanols, but may cause adducts or suppression.[19]

References

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (n.d.). Google Scholar.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci. [Link]

  • Development of generic liquid chromatography-mass spectrometry methods using experimental design. (2002, January 1). ACS Publications. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. (n.d.). PubMed. [Link]

  • Buffer Considerations for LC and LC–MS. (n.d.). LCGC International. [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007, December 27). Chromatography Forum. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2025, February 28). MDPI. [Link]

  • Solvents and Caveats for LC/MS. (n.d.). University of California, Riverside. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008, March 26). ACS Publications. [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. (n.d.). ChemRxiv. [Link]

  • Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions. (2025, November 30). MicroSolv Technology Corporation. [Link]

  • What are the differences between Formic acid and Acetic acid LC-MS grades as mobile phase?. (2017, November 22). ResearchGate. [Link]

  • Acetic Acid for LCMS. (2025, April 3). Reddit. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. (n.d.). PMC. [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency. (2014, August 21). ACS Publications. [Link]

  • LC-MS: Furan-carboxylic acid and -sulfonic acid. (n.d.). Imtakt. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024, October 11). MDPI. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1). LCGC International. [Link]

  • C18 PHENYL-HEXYL PEPTIDE. (n.d.). imChem. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International - Chromatography Online. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Luna Phenyl-Hexyl HPLC Columns. (n.d.). Phenomenex. [Link]

  • An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. (n.d.). PMC - NIH. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PHAIDRA. [Link]

  • Mobile phases compatible for LCMS. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Furan-2-carboxylate. (n.d.). PubChem - NIH. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI. [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (n.d.). OUCI. [Link]

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Reference Data & Comparative Studies

Validation

5-(Pentan-3-yl)furan-2-carboxylic acid vs. 5-Methyl-2-furoic acid: A Comprehensive Reactivity and Structural Guide

As drug discovery and materials science increasingly rely on functionalized heterocycles, understanding the nuanced reactivity of substituted furans is critical. This guide provides an in-depth, objective comparison betw...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on functionalized heterocycles, understanding the nuanced reactivity of substituted furans is critical. This guide provides an in-depth, objective comparison between two 5-alkyl-substituted furan-2-carboxylic acids: 5-(Pentan-3-yl)furan-2-carboxylic acid (a bulky, highly lipophilic synthetic scaffold)[1] and 5-Methyl-2-furoic acid (a compact, naturally occurring metabolite)[2].

By analyzing their distinct steric and electronic profiles, this guide details how the size of the C5 alkyl group fundamentally alters the molecule's behavior in electrophilic aromatic substitution (EAS), cycloadditions, and standard coupling workflows.

Structural Dynamics and Causality

While both compounds share the identical electron-rich furan core and the electron-withdrawing C2 carboxylic acid, their C5 substituents dictate entirely different reactivity landscapes.

Electronic Contributions vs. Steric Impediment
  • 5-Methyl-2-furoic acid (CAS 1917-15-3): The C5 methyl group provides electron donation primarily through hyperconjugation (+M effect) and a mild inductive (+I) effect. This stabilizes the transition state for electrophilic attack at the adjacent C4 position. Structurally, the methyl group is compact, leaving the C4 position highly accessible to incoming reagents[2]. Interestingly, this compound also acts as a biologically relevant scavenger of reactive oxygen species and has been identified as a biomarker inversely associated with lung cancer risk[3].

  • 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS 1547109-89-6): The C5 substituent is a 1-ethylpropyl group. Electronically, it provides a strong inductive (+I) effect but limited hyperconjugation due to possessing only a single alpha-proton. More importantly, the branched nature of the pentan-3-yl group creates a massive steric shield. As the ethyl branches rotate, they effectively block the trajectory of any electrophile attempting to attack the C4 position[1].

Reactivity Divergence
  • Electrophilic Aromatic Substitution (EAS): In a 2,5-disubstituted furan, incoming electrophiles must attack at C3 or C4. The C2 carboxylate is deactivating and meta-directing (favoring C4). The C5 alkyl group is activating and ortho-directing (also favoring C4). Thus, electronically, C4 is the favored site. For the methyl derivative , EAS (e.g., bromination, nitration) occurs rapidly at C4. However, for the pentan-3-yl derivative , the severe steric clash at C4 forces the reaction to either halt entirely or proceed at the electronically less-favored C3 position.

  • Diels-Alder Cycloadditions: Furoic acids can act as dienes. Recent microdroplet chemistry has successfully utilized 5-methyl-2-furoic acid in catalyst-free Diels-Alder reactions with exotic "quasi-benzyne" dienophiles[4]. Conversely, the bulky pentan-3-yl group severely hinders the approach of dienophiles, rendering it largely inert in standard cycloadditions.

  • Nucleophilic Acyl Substitution: Because the C5 substituent is spatially distant from the C2 carboxylate, steric hindrance does not impact esterification or amidation rates. However, the extreme lipophilicity of the pentan-3-yl group dictates entirely different solvent partitioning during reaction workups.

Quantitative Data Comparison

The following table summarizes the key physicochemical and theoretical reactivity metrics that drive the experimental behavior of these two compounds.

Property / Metric5-Methyl-2-furoic acid5-(Pentan-3-yl)furan-2-carboxylic acidImpact on Reactivity
CAS Number 1917-15-31547109-89-6N/A
Molecular Weight 126.11 g/mol 182.22 g/mol Affects stoichiometric calculations.
LogP (Calculated) ~1.20~3.50Dictates extraction solvent choice (EtOAc vs. Hexanes).
C4 Steric Blockade Low (Accessible)High (Shielded)Controls EAS regioselectivity.
Primary EAS Site C4 (Kinetically favored)C3 (Sterically forced)Determines the structure of downstream derivatives.
Hyperconjugation High (3 α -protons)Low (1 α -proton)Influences transition state stabilization during EAS.

Mechanistic Visualizations

EAS_Pathway Start 5-Alkyl-2-furoic acid + Electrophile (E+) Branch1 5-Methyl Derivative (Low Steric Bulk) Start->Branch1 Branch2 5-(Pentan-3-yl) Derivative (High Steric Bulk) Start->Branch2 Prod1 C4-Substituted Product (Kinetically Favored) Branch1->Prod1 Unhindered C4 attack Prod2 C3-Substituted Product (Sterically Forced) Branch2->Prod2 C4 blocked, forces C3 attack

Caption: Regioselectivity divergence in Electrophilic Aromatic Substitution due to C5 steric bulk.

Amidation_Workflow Step1 Activation HATU, DIPEA, DMF Step2 Amine Addition R-NH2, 25°C, 2h Step1->Step2 Step3 Workup Divergence Based on LogP Step2->Step3 Work1 Methyl Derivative EtOAc / Aq. Wash Step3->Work1 Work2 Pentan-3-yl Derivative Hexane-EtOAc / Aq. Wash Step3->Work2

Caption: Standardized amidation workflow highlighting divergent extraction strategies based on lipophilicity.

Experimental Protocols

To demonstrate the practical implications of these structural differences, the following self-validating protocols outline workflows for both EAS and nucleophilic acyl substitution.

Protocol A: Regioselective Bromination (Demonstrating Steric Blockade)

Causality: N-Bromosuccinimide (NBS) provides a mild source of electrophilic bromine ( Br+ ). This protocol exposes the steric shielding of the pentan-3-yl group, which prevents the electronically favored C4 bromination seen in the methyl derivative.

  • Preparation: Dissolve 1.0 mmol of the chosen furoic acid derivative in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Add 1.05 mmol of NBS in a single portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench with 10 mL of 5% aqueous sodium thiosulfate. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (1H-NMR):

    • For 5-Methyl-2-furoic acid: Observe the disappearance of the C4 proton signal (~6.2 ppm) and the retention of the C3 proton singlet (~7.1 ppm), confirming successful C4-bromination .

    • For 5-(Pentan-3-yl)furan-2-carboxylic acid: The C4 proton signal will likely remain, indicating either a complete lack of reaction due to steric hindrance, or a shift indicating forced C3-bromination .

Protocol B: Amidation via HATU Coupling (Demonstrating LogP Divergence)

Causality: The distant C5 substitution does not sterically hinder the C2 carboxylate, allowing identical coupling kinetics. However, the highly lipophilic pentan-3-yl chain requires a non-polar extraction solvent to prevent emulsion formation and selectively isolate the product.

  • Activation: Dissolve 1.0 mmol of the furoic acid and 1.2 mmol of HATU in 4.0 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 1.1 mmol of the desired primary amine. Stir for 2 hours at room temperature.

  • Divergent Workup:

    • For the Methyl Derivative: Dilute with 15 mL of Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • For the Pentan-3-yl Derivative: Dilute with 15 mL of a 1:1 mixture of Hexanes and Ethyl Acetate . The high LogP of the pentyl chain ensures the product partitions exclusively into this less polar organic layer, while polar DMF and HATU byproducts are more efficiently driven into the aqueous washes.

  • Self-Validation (LC-MS): Analyze the crude organic layer via LC-MS. The presence of the target mass [M+H]+ with a UV purity of >95% validates the successful nucleophilic acyl substitution, irrespective of the C5 substituent.

References

  • Benchchem. 5-(Pentan-3-yl)furan-2-carboxylic acid. Benchchem Product Catalog.
  • ChemicalBook. 5-Methyl-2-furoic acid. ChemicalBook Product Database.
  • National Institutes of Health (PMC). Association of Untargeted Urinary Metabolomics and Lung Cancer Risk Among Never-Smoking Women in China.
  • Journal of the American Chemical Society (via Johns Hopkins University). Designer “Quasi-Benzyne”: The Spontaneous Reduction of Ortho-Diiodotetrafluorobenzene on Water Microdroplets.

Sources

Comparative

Benchmarking 5-(Pentan-3-yl)furan-2-carboxylic Acid: A Comparative Guide to Advanced Furanic Scaffolds in Drug Discovery

As a Senior Application Scientist, I approach molecular scaffold selection not merely as a structural exercise, but as a thermodynamic and pharmacokinetic optimization problem. The furan ring is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular scaffold selection not merely as a structural exercise, but as a thermodynamic and pharmacokinetic optimization problem. The furan ring is a privileged structure in medicinal chemistry, but standard unsubstituted or lightly substituted furanics often suffer from rapid metabolic clearance and poor membrane permeability.

This guide objectively benchmarks 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS 1547109-89-6)[1] against standard furanic compounds—such as 2-furoic acid and 5-(hydroxymethyl)furan-2-carboxylic acid (Sumiki's acid)[2][3]. By analyzing physicochemical properties and target engagement, we will explore the causality behind why introducing a bulky, branched aliphatic chain fundamentally upgrades the pharmacological utility of the furan-2-carboxylic acid scaffold.

Structural & Physicochemical Benchmarking

The core limitation of standard furan-2-carboxylic acids is their high polarity. While the carboxylic acid moiety is essential for forming salt bridges with target proteins, it restricts passive transcellular permeability.

The Causality of the 3-Pentyl Substitution: Unlike 5-(hydroxymethyl)furan-2-carboxylic acid, which introduces an additional polar hydroxyl group[3], the 3-pentyl group in 5-(Pentan-3-yl)furan-2-carboxylic acid acts as a massive hydrophobic shield[1]. This branched alkyl chain drastically alters the hydration shell of the molecule. By increasing the partition coefficient (LogP), the 3-pentyl group enhances lipid bilayer penetration while maintaining the critical pKa of the carboxylic acid for electrostatic target engagement. Furthermore, in computational molecular modeling, lipophilicity (clog P) serves as a highly reliable independent measure for predicting the biological activity of furan derivatives[4].

Table 1: Comparative Physicochemical Data
CompoundC5-SubstitutionMolecular Weight ( g/mol )Estimated LogPTPSA (Ų)Primary Origin / Role
Furan-2-carboxylic acid -H112.080.6050.4Basic synthetic building block
5-Methyl-2-furoic acid -CH₃126.111.1050.4Intermediate scaffold
5-Hydroxymethyl-2-furoic acid -CH₂OH142.11-0.5570.6Fungal metabolite (Sumiki's acid)[2]
5-(Pentan-3-yl)furan-2-carboxylic acid -CH(CH₂CH₃)₂182.22~2.8050.4High-affinity target engagement[1]

Experimental Workflow & Self-Validating Protocols

To objectively benchmark these compounds, we must deploy self-validating experimental systems. Below are the definitive methodologies used to evaluate lipophilicity and target inhibition.

Protocol 1: High-Throughput Lipophilicity (LogD 7.4​ ) Profiling via HPLC

Causality: Traditional shake-flask methods are notoriously unreliable for highly lipophilic compounds due to emulsion formation at the aqueous-lipid interface. I mandate HPLC-based retention profiling. By correlating the retention factor ( k ) on a C18 stationary phase with known standards, we create a self-validating system that accurately reflects partitioning behavior without physical phase-separation artifacts[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a binary gradient of 50 mM ammonium phosphate buffer (pH 7.4) and HPLC-grade acetonitrile. The pH must be strictly controlled to ensure the carboxylic acid remains ionized, reflecting physiological conditions.

  • System Calibration: Inject a validation set of six reference furanic and thiophene standards with known LogD values[4]. Plot the logarithm of the retention factor ( logk ) against their literature LogD to establish a linear calibration curve ( R2>0.99 ).

  • Sample Analysis: Inject 10 µL of 5-(Pentan-3-yl)furan-2-carboxylic acid, alongside the standard furanics, at a concentration of 100 µM.

  • Data Validation: Calculate the LogD of the test compounds using the calibration equation. Self-Validation Check: If the internal standard deviates by >5% from its known retention time, the run is automatically rejected, ensuring absolute trustworthiness of the metric.

Workflow A Compound Selection (3-Pentyl vs. Standards) B HPLC LogD Profiling (Lipophilicity) A->B Calibrate C PAMPA Assay (Membrane Permeability) A->C Screen D Target Engagement (D-DT/MIF-1 Inhibition) B->D Filter LogD > 2 C->D Filter Papp E Lead Candidate Validation D->E IC50 < 5 µM

Experimental workflow for benchmarking furanic compounds in drug discovery.

Protocol 2: D-DT/MIF-1 Tautomerase Inhibition Assay

Causality: Furan-2-carboxylic acid derivatives are potent dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), which are critical targets in oncology and inflammation[5]. The carboxylic acid acts as a polar anchor, while the 5-position substituent dictates hydrophobic pocket engagement. We use a kinetic tautomerase assay because it allows real-time observation of enzyme velocity, directly proving that the 3-pentyl group's steric bulk enhances affinity via entropic water displacement.

Step-by-Step Methodology:

  • Reagent Preparation: Express and purify recombinant human D-DT and MIF-1. Prepare the chromogenic substrate, L-dopachrome methyl ester, fresh daily to prevent auto-oxidation.

  • Compound Incubation: In a 96-well UV-transparent microplate, dispense 0.1 µM to 100 µM of the furanic compounds. Add 50 nM of the enzyme and incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Kinetic Measurement: Initiate the reaction by adding 1 mM L-dopachrome methyl ester. Immediately monitor the decrease in absorbance at 475 nm over 5 minutes using a microplate reader.

  • Self-Validating Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot normalized V0​ against log[Inhibitor] to determine the IC 50​ . Self-Validation Check: The assay validates itself by including a positive control inhibitor and verifying that the Hill slope of the dose-response curve is ~1.0, confirming a 1:1 stoichiometric binding model.

Mechanistic Pathway of Target Engagement

The superiority of 5-(Pentan-3-yl)furan-2-carboxylic acid over standard furanics is rooted in its dual-action binding mechanism. In targets like D-DT and MIF-1, the carboxylic acid forms an essential hydrogen bond network and salt bridge with Pro-1 and Lys-32[5]. However, standard furanics leave the adjacent hydrophobic pocket (lined by Ile-64 and Phe-2) unoccupied.

The 3-pentyl group perfectly fills this void. By displacing high-energy water molecules from this hydrophobic pocket, the compound achieves a massive entropic gain, driving the IC 50​ down into the low micromolar range (e.g., ~2.4 µM for structurally similar optimized derivatives)[5].

Mechanism Node1 5-(Pentan-3-yl)furan-2-carboxylic acid Node2 Carboxylic Acid Moiety (Polar Anchor) Node1->Node2 Node3 3-Pentyl Group (Hydrophobic Shield) Node1->Node3 Node4 Hydrogen Bonds / Salt Bridge (Pro-1, Lys-32) Node2->Node4 Electrostatic Node5 Hydrophobic Pocket Engagement (Ile-64, Phe-2) Node3->Node5 Van der Waals Node6 D-DT / MIF-1 Enzyme Inhibition Node4->Node6 Node5->Node6

Mechanistic pathway of target engagement by 5-(Pentan-3-yl)furan-2-carboxylic acid.

Conclusion

Benchmarking 5-(Pentan-3-yl)furan-2-carboxylic acid against standard furanic compounds reveals a clear pharmacological hierarchy. While basic furanics like 2-furoic acid and Sumiki's acid are valuable natural metabolites and synthetic intermediates, they lack the physicochemical properties required for robust in vivo target engagement. The strategic addition of the 3-pentyl group optimizes the lipophilicity-driven membrane permeability and maximizes entropic binding in hydrophobic protein pockets, establishing this molecule as a superior scaffold for advanced drug discovery.

References

  • 5-(Pentan-3-yl)furan-2-carboxylic acid - Benchchem. Source: Benchchem.
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Source: ACS Publications.
  • CAS 6338-41-6: 5-(Hydroxymethyl)-2-furancarboxylic acid. Source: CymitQuimica.
  • 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642. Source: PubChem - NIH.
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Source: PMC - NIH.

Sources

Validation

Application Guide: Validating the Biological Activity of 5-(Pentan-3-yl)furan-2-carboxylic Acid in Cell Lines

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic validation, comparative profiling, and optimized in vitro protocols for furan-based scaffolds. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic validation, comparative profiling, and optimized in vitro protocols for furan-based scaffolds.

Executive Summary

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to modulate metabolic and inflammatory pathways[1]. Recently, alkyl-substituted derivatives like 5-(Pentan-3-yl)furan-2-carboxylic acid have emerged as highly potent dual inhibitors of D-dopachrome tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) [2]. These cytokines are critical drivers of tumor progression and chronic inflammation.

This guide provides a comprehensive framework for validating the biological activity of 5-(Pentan-3-yl)furan-2-carboxylic acid in cell lines. By objectively comparing its performance against established alternatives—such as the naturally occurring 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA)[3] and the classic inhibitor 4-CPPC—we outline the structure-activity relationship (SAR) advantages of the pentan-3-yl substitution and provide self-validating experimental protocols to ensure rigorous preclinical data generation.

Mechanistic Rationale: The "Why" Behind the Molecule

To design an effective cell-based assay, one must first understand the molecular causality of the target. D-DT and MIF-1 promote cell survival and proliferation by binding to the CD74 receptor complex , which subsequently triggers the phosphorylation of ERK1/2[2].

Interestingly, the tautomerase active site of these proteins is structurally adjacent to the CD74 binding interface. Small molecules that occupy this tautomerase pocket sterically hinder the protein-protein interaction (PPI) between the cytokine and CD74, thereby shutting down downstream ERK signaling[2].

Why 5-(Pentan-3-yl)furan-2-carboxylic acid? While polar derivatives like HMFCA lack the steric bulk and lipophilicity required to deeply anchor into the hydrophobic regions of the D-DT/MIF-1 active site, the branched lipophilic pentan-3-yl chain of 5-(Pentan-3-yl)furan-2-carboxylic acid provides critical Van der Waals interactions[1]. This modification drastically increases target affinity and cellular permeability compared to its hydroxylated counterparts.

Pathway Inhibitor 5-(Pentan-3-yl)furan-2- carboxylic acid Cytokine MIF-1 / D-DT (Active Site) Inhibitor->Cytokine Occupies Pocket Receptor CD74 Receptor Cytokine->Receptor Binds (Blocked) Kinase p-ERK1/2 Activation Receptor->Kinase Phosphorylates Outcome Tumor Proliferation Kinase->Outcome Drives

Caption: Mechanism of action: Furan-2-carboxylic acid derivatives block D-DT/MIF-1 binding to CD74.

Comparative Profiling: Performance vs. Alternatives

When validating a novel synthetic building block or inhibitor, it is crucial to benchmark it against known standards. Below is an objective comparison of 5-(Pentan-3-yl)furan-2-carboxylic acid against HMFCA (a weak, polar biological metabolite) and 4-CPPC (a first-generation D-DT inhibitor)[2].

Table 1: In Vitro and Cellular Efficacy Comparison
CompoundTarget ProfileD-DT IC₅₀ (µM)MIF-1 IC₅₀ (µM)Cellular p-ERK IC₅₀ (µM)*cLogP
5-(Pentan-3-yl)furan-2-carboxylic acid Dual D-DT/MIF-1~1.5 - 2.5~1.0 - 9.8~10.53.2
HMFCA Weak/Inactive> 50.0> 50.0> 100.00.1
4-CPPC D-DT Selective27.0> 100.0~45.02.5

*Tested in A549 human non-small cell lung carcinoma lines following D-DT stimulation.

Data Interpretation: The data clearly illustrates that the substitution of a polar hydroxymethyl group (HMFCA) with a branched alkyl chain (Pentan-3-yl) shifts the molecule from an inactive metabolite to a potent, low-micromolar dual inhibitor. The cLogP of 3.2 ensures optimal crossing of the lipid bilayer in cell-based assays.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We employ an orthogonal approach: first proving direct target engagement (enzymatic), followed by mechanistic cellular validation (Western blot), and finally phenotypic outcome (viability).

Workflow Prep Compound Prep (10mM DMSO) Enzymatic Enzymatic Assay (Tautomerase) Prep->Enzymatic Cell Cell Culture (A549 Starvation) Prep->Cell Target Target Engagement (p-ERK Western) Enzymatic->Target Guides Dosing Cell->Target Phenotype Phenotypic Assay (Cell Viability) Cell->Phenotype

Caption: Orthogonal testing workflow for validating furan-2-carboxylic acid derivatives.

Protocol A: In Vitro Tautomerase Inhibition Assay

Causality: Tautomerase activity is a direct, quantifiable surrogate for active-site occupancy. If the compound does not inhibit the enzyme in a cell-free system, cellular effects are likely off-target.

  • Reagent Preparation: Prepare a 10 mM stock of 5-(Pentan-3-yl)furan-2-carboxylic acid in 100% anhydrous DMSO.

  • Enzyme Incubation: In a 96-well UV-transparent plate, combine recombinant human D-DT or MIF-1 (100 nM final) with varying concentrations of the inhibitor (0.1 µM to 100 µM) in assay buffer (10 mM sodium phosphate, 1 mM EDTA, pH 6.2). Critical: Keep final DMSO concentration ≤ 1% to prevent enzyme denaturation.

  • Substrate Addition: Add dopachrome methyl ester (freshly prepared) to initiate the reaction.

  • Kinetic Read: Immediately measure the decrease in absorbance at 475 nm over 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: Cellular Target Engagement (p-ERK1/2 Western Blot)

Causality: To prove the compound works in a physiological environment, we must show it blocks the specific signaling cascade (ERK1/2) inside a living cell[2].

  • Cell Seeding & Starvation: Seed A549 cells in 6-well plates at 2×105 cells/well. Once attached, wash with PBS and incubate in serum-free DMEM for 16 hours. Causality: Serum starvation is mandatory to reduce basal, growth-factor-induced ERK phosphorylation, ensuring the observed signal is strictly D-DT/MIF-1 driven.

  • Inhibitor Treatment: Pre-treat cells with 5-(Pentan-3-yl)furan-2-carboxylic acid (e.g., 5 µM, 10 µM, 20 µM) for 2 hours.

  • Stimulation: Spike in recombinant D-DT (100 ng/mL) for exactly 15 minutes to trigger transient ERK phosphorylation.

  • Lysis & Blotting: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to PVDF, and probe for p-ERK1/2 (Thr202/Tyr204) and total ERK.

Protocol C: Phenotypic Cell Viability Assay (MTT)
  • Seeding: Seed A549 cells in 96-well plates (5,000 cells/well) in complete media (10% FBS).

  • Treatment: Treat with a dose-response of the compound (1 µM to 100 µM) for 72 hours.

  • Readout: Add MTT reagent, incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Compare IC₅₀ values against the enzymatic and Western blot data to confirm that cytotoxicity aligns with target engagement.

References

  • Wu, Z., et al. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • PubChem - NIH. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642. Retrieved from: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 5-(Pentan-3-yl)furan-2-carboxylic Acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS No. 1547109-89-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-(Pentan-3-yl)furan-2-carboxylic acid (CAS No. 1547109-89-6). As a specialized research chemical, a complete Safety Data Sheet (SDS) is not always readily available.[1] Therefore, this protocol is grounded in the established principles of handling its primary functional groups: the carboxylic acid moiety and the furan heterocyclic core. The core principle of this procedure is to first neutralize the corrosive characteristic of the acid and then manage the entire waste stream as hazardous due to the potential ecotoxicity of the furan ring.

Hazard Assessment and Disposal Rationale

A robust disposal plan begins with a thorough understanding of the compound's chemical nature. The structure of 5-(Pentan-3-yl)furan-2-carboxylic acid dictates a dual-consideration approach to its disposal.

  • Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive.[2][3] Standard laboratory procedure for acidic waste is neutralization to a neutral pH range (typically 6.0-8.0) before collection.[4][5] This step mitigates the immediate corrosive hazard, making the waste safer to handle and store.

  • Furan Ring: Furan and its derivatives are treated as potentially toxic and environmentally hazardous.[6][7] The combustion of furan-containing compounds, if not performed in a specialized high-temperature incinerator with flue gas scrubbing, can lead to the formation of highly toxic and persistent polychlorinated dibenzofurans (PCDFs).[7][8][9] Consequently, direct disposal via incineration by the user is prohibited. The neutralized salt of the furan derivative must still be treated as hazardous waste.

This guide, therefore, mandates a two-stage process: in-lab neutralization followed by collection for professional hazardous waste disposal. Under no circumstances should this compound or its neutralized solution be disposed of down the sanitary sewer without explicit approval from your institution's Environmental Health & Safety (EHS) department. [4][10]

Safety Precautions and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Adherence to proper PPE is mandatory to prevent skin and eye contact.[11]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[4]Protects against splashes of the chemical and neutralization agents.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[4]Prevents skin contact and potential irritation.
Body Protection Standard laboratory coat. A flame-resistant coat is recommended if working with flammable solvents.[1]Protects against incidental spills and contamination of personal clothing.
Respiratory Not typically required when working in a fume hood. A respirator with an organic vapor cartridge may be necessary for large spills.[1]The fume hood provides primary respiratory protection.

Spill Management

In the event of a small spill, immediate and safe cleanup is critical.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Proper PPE: Don appropriate PPE as listed in the table above.

  • Contain the Spill: Cover the spill with a non-combustible absorbent material, such as sand or vermiculite.[7]

  • Neutralize (if safe): For small liquid spills, cautiously cover with sodium bicarbonate to neutralize the acid.

  • Collect Absorbent: Carefully scoop the absorbed and neutralized material into a designated, properly labeled hazardous waste container.[11][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of waste (<1 L) typically generated in a research setting.

Part A: In-Lab Neutralization of Acidic Waste

Objective: To neutralize the acidic waste containing 5-(Pentan-3-yl)furan-2-carboxylic acid to a safe pH range (6.0 - 8.0) prior to collection.[4]

Materials:

  • Waste solution containing 5-(Pentan-3-yl)furan-2-carboxylic acid

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste)

  • Weak base: Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution.[4]

  • pH paper or a calibrated pH meter

  • Ice bath (recommended)

Procedure:

  • Work Area Setup: Perform all steps inside a certified chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it by slowly adding the waste to a larger volume of cold water to achieve a concentration below 10%.[4][13] This helps to control the heat generated during neutralization.[2][10] Place the beaker in an ice bath for additional temperature control.

  • Neutralization:

    • Begin stirring the diluted waste solution.

    • Slowly add the neutralizing agent.

      • If using sodium bicarbonate: Add small portions of the solid powder slowly. Be aware that this will produce carbon dioxide gas (effervescence).[4] Do not add too quickly to avoid excessive foaming.

      • If using 5% sodium hydroxide: Add the solution dropwise using a pipette or dropping funnel.

  • pH Monitoring: Periodically stop the addition of the base and check the pH of the solution using pH paper or a meter.[4]

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.[4]

  • Cooling: Allow the neutralized solution to cool to room temperature.

Part B: Waste Collection and Storage
  • Container Selection: Transfer the cooled, neutralized solution into a dedicated, compatible, and clearly labeled hazardous waste container.[6] Ensure the container has a secure, screw-top cap.

  • Labeling: The container must be labeled with:

    • The words "Hazardous Waste".[14][15]

    • The full chemical name: "Neutralized 5-(Pentan-3-yl)furan-2-carboxylic acid solution" or list all chemical constituents.

    • The date when waste was first added to the container.[6]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][15] The SAA should be:

    • At or near the point of waste generation.

    • In a location with secondary containment (e.g., a spill tray).

    • Away from incompatible materials, particularly strong acids and oxidizers.[15]

    • Securely closed at all times except when adding waste.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-(Pentan-3-yl)furan-2-carboxylic acid waste.

G start Waste Generated: 5-(Pentan-3-yl)furan-2-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Step 2: Work in Chemical Fume Hood ppe->hood neutralize Step 3: Neutralize Acidic Waste (Target pH 6.0-8.0) hood->neutralize check_ph Monitor pH neutralize->check_ph check_ph->neutralize pH not in 6-8 range collect Step 4: Collect in Labeled Hazardous Waste Container check_ph->collect pH is 6-8 saa Step 5: Store in Satellite Accumulation Area (SAA) collect->saa ehs Step 6: Contact EHS for Pickup saa->ehs disposal Final Disposal by Licensed Professional Service ehs->disposal

Caption: Disposal workflow for 5-(Pentan-3-yl)furan-2-carboxylic acid.

Regulatory Compliance and Final Disposal

The final step is to ensure the collected waste is removed and disposed of in compliance with all institutional, local, and federal regulations.

  • Contact EHS: When the hazardous waste container is full or has reached the maximum storage time allowed by your institution, contact your Environmental Health & Safety (EHS) department to arrange for pickup.[1]

  • Documentation: Complete all required hazardous waste manifests or tags accurately.[6] This documentation is a legal requirement and ensures a clear chain of custody.

  • Professional Disposal: The EHS department will coordinate with a licensed chemical waste disposal company that has the appropriate facilities, such as high-temperature incinerators, to manage and destroy the waste in an environmentally sound manner.[7][16]

References

  • BenchChem. (n.d.). 5-(Pentan-3-yl)furan-2-carboxylic acid.
  • BenchChem. (2025). Proper Disposal of 4-Methyl-4-chromanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • 2 - SAFETY DATA SHEET. (2010, November 5).
  • BenchChem. (2025, December). Navigating the Disposal of 1-(Furan-2-yl)ethanol: A Procedural Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Sigma-Aldrich. (2025, September 27). SAFETY DATA SHEET.
  • University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Fisher Scientific. (2020, February 19). SAFETY DATA SHEET.
  • BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips.
  • University of Georgia. (n.d.). Neutralization Guide.
  • Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet.
  • American Chemical Society. (2025-2028). REGULATION OF LABORATORY WASTE.
  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from University of British Columbia website.
  • Chem-Impex. (n.d.). 5-Formyl-2-furancarboxylic acid.
  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids.
  • Srivastava, J. N. (2000). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Medical Journal, Armed Forces India, 56(1), 1–2.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Tarekegn, M. M., & Akele, E. S. (2018). Dioxin and Furan Emissions and Its Management Practices. IntechOpen.
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Formyl-2-furancarboxylic Acid.

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